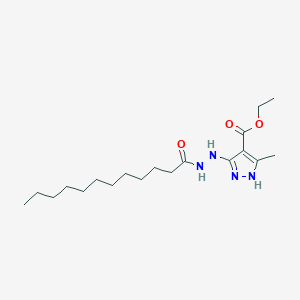![molecular formula C18H21NOS2 B290116 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone, also known as DDCP, is a compound that has been used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in lab experiments is its low toxicity. It has been shown to have no acute toxicity in mice and rats at doses up to 2000 mg/kg. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is stable under physiological conditions, making it suitable for use in biological systems. However, one of the limitations of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research. One potential direction is the development of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another potential direction is the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a photosensitizer in photodynamic therapy. Additionally, there is potential for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
Conclusion
In conclusion, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is a compound that has been used in scientific research for various purposes. It is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
Méthodes De Synthèse
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The resulting product is purified by recrystallization to obtain 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in a pure form.
Applications De Recherche Scientifique
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been used in scientific research for various purposes. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Propriétés
Formule moléculaire |
C18H21NOS2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(1,3-dithian-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C18H21NOS2/c1-19(2)15-7-4-13(5-8-15)12-14-6-9-16(17(14)20)18-21-10-3-11-22-18/h4-5,7-8,12H,3,6,9-11H2,1-2H3/b14-12+ |
Clé InChI |
SAHMZVXKPYDPGX-WYMLVPIESA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC(=C3SCCCS3)C2=O |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B290033.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)
![10-Imino-6-methyl-4,8-diphenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-11-amine](/img/structure/B290041.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)